molecular formula C6H5KN2O2 B12998860 Potassium 2-(pyrazin-2-yl)acetate

Potassium 2-(pyrazin-2-yl)acetate

Cat. No.: B12998860
M. Wt: 176.21 g/mol
InChI Key: BDXZRNQWPWKTNO-UHFFFAOYSA-M
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Description

Potassium 2-(pyrazin-2-yl)acetate is an organic compound with the molecular formula C6H5KN2O2. It is a potassium salt of 2-(pyrazin-2-yl)acetic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(pyrazin-2-yl)acetate can be synthesized through the saponification of the corresponding methyl ester. The general procedure involves reacting methyl 2-(pyrazin-2-yl)acetate with potassium hydroxide in an aqueous ethanol solution. The reaction mixture is typically stirred at 60°C until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale saponification reactions under controlled conditions to ensure high yield and purity. The use of continuous reactors and automated systems would likely be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(pyrazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in decarboxylative coupling reactions.

    Aryl Halides and Triflates: Common coupling partners in decarboxylative reactions.

    Potassium Hydroxide: Used in the saponification process to prepare the compound.

Major Products

    Aryl-Pyrazinyl Acetates: Formed through decarboxylative coupling reactions.

    Substituted Pyrazinyl Acetates: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of potassium 2-(pyrazin-2-yl)acetate involves its ability to participate in various chemical reactions due to the presence of the pyrazinyl group. This group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(pyridyl)acetate
  • Potassium 2-(quinolinyl)acetate
  • Potassium 2-(benzothiazolyl)acetate

Uniqueness

Potassium 2-(pyrazin-2-yl)acetate is unique due to the presence of the pyrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H5KN2O2

Molecular Weight

176.21 g/mol

IUPAC Name

potassium;2-pyrazin-2-ylacetate

InChI

InChI=1S/C6H6N2O2.K/c9-6(10)3-5-4-7-1-2-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1

InChI Key

BDXZRNQWPWKTNO-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=N1)CC(=O)[O-].[K+]

Origin of Product

United States

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